

Off-Target Binding Profile of Ifenprodil: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine compound known primarily for its activity as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This property has made it a valuable tool in neuroscience research and a candidate for therapeutic development in various neurological disorders. However, a comprehensive understanding of its pharmacological profile requires a thorough examination of its interactions with other molecular targets. This technical guide provides an in-depth overview of the off-target binding profile of Ifenprodil, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in interpreting their findings and designing future studies.

Off-Target Binding Affinities of Ifenprodil

Ifenprodil exhibits significant binding affinity for several molecular targets beyond the GluN2B-containing NMDA receptor. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) for key off-targets.

Table 1: Ifenprodil Binding Affinities for Sigma Receptors



Receptor Subtype	Ligand	Ki (nM)	Bmax (pmol/mg protein)	Kd (nM)	Reference
Sigma-2	erythro- Ifenprodil	~2	-	-	[1]
Sigma-2	threo- Ifenprodil	~2	-	-	[1]
Sigma-2	[3H]Ifenprodil	-	2.36 ± 0.19	5.09 ± 0.30	[2]

Note: Ki values represent the inhibition constant, Bmax represents the maximum number of binding sites, and Kd represents the dissociation constant.

Table 2: Ifenprodil Binding and Functional Inhibition of Adrenergic and Ion Channels



Target	Assay Type	IC50 (μM)	Reference
α1-Adrenergic Receptor	Binding Assay	-	[3]
Human Kv1.5 Channel (Peak Current)	Electrophysiology	43.1	[4][5]
Human Kv1.5 Channel (Steady State)	Electrophysiology	35.5	[4][5]
High Voltage- Activated Ca2+ Channels	Ca2+ Imaging	17 ± 3	[6]
N-type Voltage- Dependent Ca2+ Channel	Electrophysiology	50	[7]
P-type Voltage- Dependent Ca2+ Channel	Electrophysiology	~60	[7]
Na+/Ca2+ Exchanger	Ion Current Measurement	- (Inhibits)	[6]

Note: IC50 values represent the concentration of **Ifenprodil** required to inhibit 50% of the target's activity.

Key Off-Target Signaling Pathways Sigma Receptor Signaling

Ifenprodil binds with high affinity to both sigma-1 (σ 1) and sigma-2 (σ 2) receptors, which are intracellular chaperone proteins located primarily at the endoplasmic reticulum-mitochondrion interface.[8] Their activation can modulate a variety of downstream signaling cascades, including calcium signaling and cellular stress responses.[8]



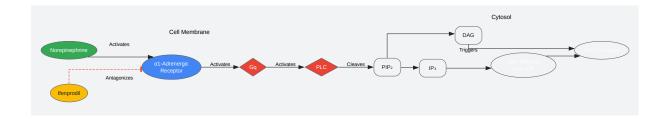


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Caption: Ifenprodil binding to sigma receptors can modulate intracellular calcium release and downstream signaling.

Alpha-1 Adrenergic Receptor Signaling

Ifenprodil also acts as an antagonist at $\alpha 1$ -adrenergic receptors.[3] These G-protein coupled receptors, upon activation by endogenous catecholamines like norepinephrine, typically initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][2]



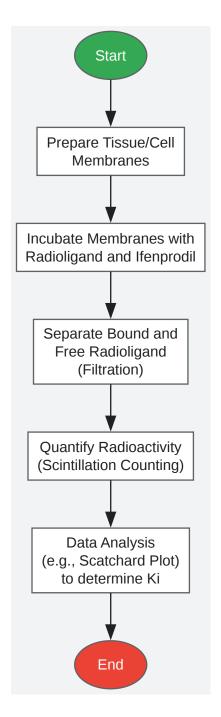
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Caption: Ifenprodil antagonizes the α1-adrenergic receptor signaling pathway.

Experimental Protocols Radioligand Binding Assays



Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.



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Caption: General workflow for a radioligand binding assay to determine binding affinity.

This protocol is adapted from methodologies used to characterize sigma-2 receptor binding.[1] [2]



- Membrane Preparation:
 - Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
 - Centrifuge the homogenate at low speed to remove debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Assay:
 - In a 96-well plate, add the following to each well:
 - Membrane homogenate (~300 μg protein).
 - A fixed concentration of [3H]DTG (e.g., 5 nM).
 - Increasing concentrations of unlabeled Ifenprodil (or other competing ligand).
 - A masking agent for sigma-1 receptors, such as (+)-pentazocine (100 nM), to ensure specific binding to sigma-2 receptors is measured.
 - Incubate the plate at room temperature for 120 minutes.
- Separation and Quantification:
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
 - Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
 - Dry the filters and place them in scintillation vials with a scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.



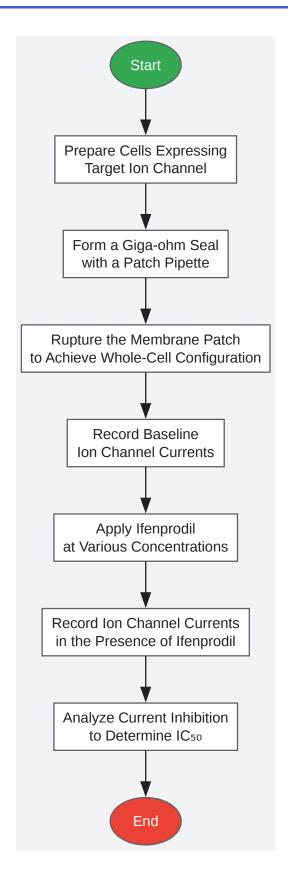
• Data Analysis:

- $\circ\,$ Determine non-specific binding from wells containing a high concentration of an unlabeled ligand (e.g., 10 μM DTG).
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch clamp, are used to measure the functional effects of a compound on ion channel activity.





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Caption: General workflow for whole-cell patch clamp recording to assess ion channel modulation.

This protocol is based on standard two-electrode voltage-clamp (TEVC) techniques used for ion channel characterization in Xenopus oocytes.[4][5]

- Oocyte Preparation and cRNA Injection:
 - Harvest oocytes from a female Xenopus laevis.
 - Treat the oocytes with collagenase to remove the follicular layer.
 - Inject the oocytes with cRNA encoding the human Kv1.5 channel.
 - Incubate the injected oocytes for 2-5 days to allow for channel expression.
- Two-Electrode Voltage Clamp (TEVC) Recording:
 - Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).
 - Impale the oocyte with two microelectrodes filled with 3 M KCI (one for voltage recording and one for current injection).
 - Clamp the oocyte membrane potential at a holding potential of -80 mV.
 - Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.
- Drug Application and Data Acquisition:
 - Record baseline Kv1.5 currents in the absence of the drug.
 - Perfuse the recording chamber with the external solution containing various concentrations of Ifenprodil.
 - Record Kv1.5 currents at each concentration of Ifenprodil after the current reaches a steady state.



- Perform a washout with the drug-free external solution to assess the reversibility of the inhibition.
- Data Analysis:
 - Measure the peak and/or steady-state current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for each Ifenprodil concentration.
 - Calculate the percentage of current inhibition for each concentration relative to the baseline current.
 - Plot the percentage of inhibition against the logarithm of the Ifenprodil concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the off-target binding profile of **Ifenprodil**, highlighting its interactions with sigma receptors, $\alpha 1$ -adrenergic receptors, and various ion channels. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of **Ifenprodil**'s polypharmacology is essential for the accurate interpretation of experimental results and for the rational design of more selective and efficacious therapeutic agents.

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